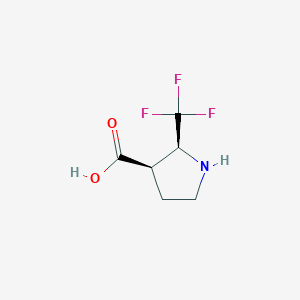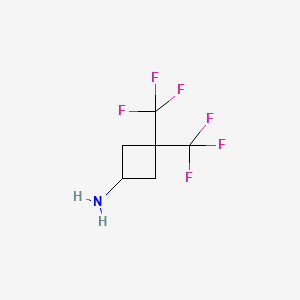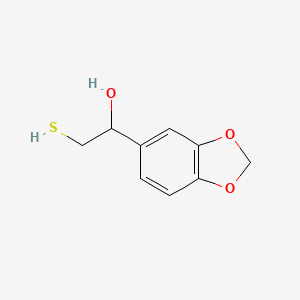![molecular formula C16H13N3O2 B7882181 methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882181.png)
methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring, which is further substituted with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde. The pyridine moiety is then introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Amide derivatives.
科学的研究の応用
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
- Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate
- Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-5-yl]benzoate
Uniqueness
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate is unique due to the specific positioning of the pyridine and imidazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of the ester group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
methyl 4-(4-pyridin-3-yl-1H-imidazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)12-6-4-11(5-7-12)14-15(19-10-18-14)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAPOUBCAAXPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)

![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
![methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882170.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
![methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882187.png)

![N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B7882202.png)
